Stereoselective Renal Vasoactivity: 8S,9R-EpETrE Reduces GFR While Its Enantiomer (8R,9S) Is Inactive
A direct head-to-head comparison in euvolemic rats demonstrates that the biological activity of 8,9-EET is stereospecific. Intrarenal infusion of (8S,9R)-EET (1 µg/kg) caused a significant reduction in glomerular filtration rate (GFR) via COX-dependent preglomerular vasoconstriction, whereas the enantiomer (8R,9S)-EET at the same dose had no effect [1]. This functional divergence is rooted in differential synthesis, as the (8S,9R) isomer is preferentially generated over the (8R,9S) isomer by endogenous renal epoxygenases in a ratio of 68:32 in the cortex and 59:41 in isolated glomeruli [2].
| Evidence Dimension | Effect on Glomerular Filtration Rate (GFR) in vivo |
|---|---|
| Target Compound Data | Significant reduction in GFR at 1 µg/kg |
| Comparator Or Baseline | (8R,9S)-EET: No significant effect on GFR at 1 µg/kg |
| Quantified Difference | Qualitatively, only the 8S,9R isomer is active; the 8R,9S isomer is inactive. |
| Conditions | Intrarenal infusion in euvolemic Munich-Wistar rats; effect mediated by COX-dependent preglomerular vasoconstriction. |
Why This Matters
This evidence proves that the biological response in renal vasculature is strictly dependent on the 8S,9R stereochemistry, making the use of racemic mixtures or the incorrect enantiomer a source of significant experimental error.
- [1] Anjiechem Product Page for (±)8(9)-EET, citing primary literature. View Source
- [2] Katoh T, Takahashi K, Capdevila J, et al. Glomerular stereospecific synthesis and hemodynamic actions of 8,9-epoxyeicosatrienoic acid in rat kidney. Am J Physiol. 1991 Oct;261(4 Pt 2):F578-86. doi: 10.1152/ajprenal.1991.261.4.F578. PMID: 1928373. View Source
